Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate is a chemical compound with the following structural formula:
C8H15NO2
. It belongs to the class of bicyclic compounds and contains a nonane ring fused with a pyrrolidine ring. The compound’s unique structure makes it interesting for various applications.Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate. One common method involves the cyclization of a suitable precursor, such as an amine or an amino acid derivative, under specific conditions. For example, the reaction between an appropriate amine and a carboxylic acid ester can yield the desired compound.
Reaction Conditions:: The cyclization typically occurs under acidic conditions, using Lewis acids or Brønsted acids. Solvents like dichloromethane or acetonitrile are commonly employed. The reaction temperature and duration vary depending on the specific synthetic route.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration and optimization.
Chemical Reactions Analysis
Reactivity:: Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate can undergo various reactions, including:
Substitution Reactions: Nucleophilic substitution at the carbonyl carbon or the nitrogen atom.
Oxidation and Reduction Reactions: The carbonyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Ring-Opening Reactions: Cleavage of the nonane ring to form linear derivatives.
Nucleophilic Substitution: Ammonium salts, alkoxides, or amines as nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:: The specific products depend on the reaction conditions. Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate finds applications in:
Medicinal Chemistry: As a scaffold for designing potential drug candidates due to its unique structure.
Organic Synthesis: As a building block for more complex molecules.
Materials Science: For creating functional materials.
Mechanism of Action
The compound’s mechanism of action remains an area of ongoing research. It may interact with specific receptors or enzymes, affecting biological processes.
Comparison with Similar Compounds
While Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate is relatively unique, similar compounds include other bicyclic derivatives and heterocycles.
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)9-4-7-2-3-8(9)6-11-5-7/h7-9,11H,2-6H2,1H3 |
InChI Key |
UDXXFCWXYXMXLL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2CCC1CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.